molecular formula C16H24O3 B5230752 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid

4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid

Cat. No. B5230752
M. Wt: 264.36 g/mol
InChI Key: OFYYOQWRRBPQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid, also known as DAAO inhibitor, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. This compound is a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme that plays a crucial role in the metabolism of D-amino acids in the brain.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid involves the inhibition of 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid, an enzyme that catalyzes the oxidative deamination of D-amino acids. By inhibiting 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid, 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid increases the levels of D-amino acids in the brain, which can modulate the activity of NMDA receptors. The modulation of NMDA receptor activity by D-amino acids is thought to be responsible for the cognitive-enhancing effects of 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid are primarily related to its ability to inhibit 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid. By inhibiting 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid, this compound increases the levels of D-amino acids in the brain, which can modulate the activity of NMDA receptors. The modulation of NMDA receptor activity by D-amino acids has been shown to improve cognitive function and memory processes in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid in lab experiments are related to its potency and specificity as a 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid inhibitor. This compound has been extensively studied in animal models, and its effects on cognitive function and memory processes have been well documented. However, the limitations of using 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid in lab experiments are related to its potential toxicity and side effects. Therefore, it is essential to use this compound in a controlled manner and to follow safety protocols to minimize any potential risks.

Future Directions

The future directions of research on 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid are related to its potential applications in the treatment of cognitive disorders such as schizophrenia and Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of this compound in humans and to evaluate its safety and efficacy. Additionally, future research should focus on identifying other potential targets of 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid inhibition and exploring the potential applications of 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid in other areas of neuroscience research.

Synthesis Methods

The synthesis of 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid involves a multistep process that requires several chemical reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it is worth mentioning that the synthesis of this compound has been optimized over the years to improve its yield and purity.

Scientific Research Applications

The primary scientific research application of 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid is in the field of neuroscience. This compound has been shown to inhibit 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid, which leads to an increase in the levels of D-amino acids in the brain. D-amino acids are known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and learning and memory processes. Therefore, the inhibition of 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid by 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid has potential applications in the treatment of cognitive disorders such as schizophrenia and Alzheimer's disease.

properties

IUPAC Name

4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-14-5-11-6-15(2,8-14)10-16(7-11,9-14)12(17)3-4-13(18)19/h11H,3-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYYOQWRRBPQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethyl-1-adamantyl)-4-oxobutanoic acid

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